molecular formula C14H11F3O3 B6380343 2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol CAS No. 1262000-44-1

2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol

Cat. No.: B6380343
CAS No.: 1262000-44-1
M. Wt: 284.23 g/mol
InChI Key: MGHSRQPYTITFAX-UHFFFAOYSA-N
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Description

2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol is an organic compound with the molecular formula C14H11F3O3 It is characterized by the presence of both methoxy and trifluoromethoxy groups attached to a biphenyl structure

Properties

IUPAC Name

2-methoxy-5-[3-(trifluoromethoxy)phenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O3/c1-19-13-6-5-10(8-12(13)18)9-3-2-4-11(7-9)20-14(15,16)17/h2-8,18H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHSRQPYTITFAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685752
Record name 4-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262000-44-1
Record name 4-Methoxy-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenol and 3-trifluoromethoxybenzene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives.

Scientific Research Applications

2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of methoxy and trifluoromethoxy groups can influence its binding affinity and reactivity with biological molecules. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-(trifluoromethyl)phenol: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-Methoxy-5-(3-trifluoromethylphenyl)phenol: Similar in structure but with a trifluoromethyl group on the phenyl ring.

Uniqueness

2-Methoxy-5-(3-trifluoromethoxyphenyl)phenol is unique due to the presence of both methoxy and trifluoromethoxy groups, which can impart distinct chemical and biological properties compared to its analogs.

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